Cas no 2171672-86-7 (4-cyano-2-acetamido-4-methylbutanoic acid)

4-cyano-2-acetamido-4-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-cyano-2-acetamido-4-methylbutanoic acid
- 2171672-86-7
- EN300-1298120
-
- インチ: 1S/C8H12N2O3/c1-5(4-9)3-7(8(12)13)10-6(2)11/h5,7H,3H2,1-2H3,(H,10,11)(H,12,13)
- InChIKey: YPOKAHUCWQPCKY-UHFFFAOYSA-N
- SMILES: OC(C(CC(C#N)C)NC(C)=O)=O
計算された属性
- 精确分子量: 184.08479225g/mol
- 同位素质量: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- XLogP3: -0.2
4-cyano-2-acetamido-4-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298120-10000mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 10000mg |
$1778.0 | 2023-09-30 | ||
Enamine | EN300-1298120-250mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1298120-2500mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1298120-100mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1298120-5000mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 5000mg |
$1199.0 | 2023-09-30 | ||
Enamine | EN300-1298120-50mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 50mg |
$348.0 | 2023-09-30 | ||
Enamine | EN300-1298120-1.0g |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1298120-500mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 500mg |
$397.0 | 2023-09-30 | ||
Enamine | EN300-1298120-1000mg |
4-cyano-2-acetamido-4-methylbutanoic acid |
2171672-86-7 | 1000mg |
$414.0 | 2023-09-30 |
4-cyano-2-acetamido-4-methylbutanoic acid 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
4-cyano-2-acetamido-4-methylbutanoic acidに関する追加情報
4-Cyano-2-Acetamido-4-Methylbutanoic Acid: A Comprehensive Overview
4-Cyano-2-acetamido-4-methylbutanoic acid (CAS No. 2171672-86-7) is a chemically synthesized compound with a unique structure that combines functional groups such as the cyano group (-CN), acetamido group (-NHCOCH3), and a methylbutanoic acid backbone. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure allows for versatile reactivity, making it a valuable building block in organic synthesis.
The synthesis of 4-cyano-2-acetamido-4-methylbutanoic acid involves a series of well-established organic reactions, including nitrile chemistry and amide formation. Researchers have optimized these processes to achieve high yields and purity, ensuring the compound's reliability for downstream applications. Recent advancements in catalytic methods have further streamlined its production, reducing costs and environmental impact.
One of the most promising areas of research involving 4-cyano-2-acetamido-4-methylbutanoic acid is its application in drug discovery. The compound's ability to act as a chiral auxiliary has been extensively studied, with findings published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development*. These studies highlight its role in asymmetric synthesis, where it facilitates the formation of enantiomerically pure compounds—a critical requirement for modern pharmaceuticals.
In the field of agrochemicals, 4-cyano-2-acetamido-4-methylbutanoic acid has shown potential as a precursor for herbicides and fungicides. Its ability to undergo various transformations, such as hydrolysis and condensation reactions, makes it an ideal candidate for developing bioactive molecules. Recent research has focused on enhancing its stability under environmental conditions, ensuring its effectiveness in agricultural applications.
The material science community has also explored the use of 4-cyano-2-acetamido-4-methylbutanoic acid in polymer synthesis. Its cyano group provides opportunities for cross-linking and functionalization, leading to the development of novel materials with tailored properties. Studies published in *Macromolecules* and *Polymer Chemistry* demonstrate its role in creating high-performance polymers for use in electronics and biomedical devices.
From a structural perspective, 4-cyano-2-acetamido-4-methylbutanoic acid exhibits interesting physical properties. Its melting point and solubility characteristics make it suitable for various synthetic protocols. Recent spectroscopic analyses have provided deeper insights into its molecular conformation, which is crucial for understanding its reactivity and interaction with other molecules.
The environmental impact of 4-cyano-2-acetamido-4-methylbutanoic acid has also been a topic of interest. Researchers have investigated its biodegradation pathways and toxicity profiles, ensuring its safe use in industrial and agricultural settings. These studies align with global efforts to promote sustainable chemistry practices.
In conclusion, 4-cyano-2-acetamido-4-methylbutanoic acid (CAS No. 2171672-86-7) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and application-oriented research, positions it as a key player in the development of innovative solutions for future challenges.
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